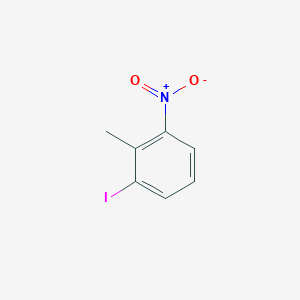

1-Iodo-2-methyl-3-nitrobenzene

Beschreibung

Contextual Significance in Chemical Synthesis and Transformation Research

Halogenated nitroaromatic compounds are characterized by the presence of one or more halogen atoms and a nitro group attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group, combined with the reactivity of the carbon-halogen bond, imparts these compounds with distinct chemical properties that are highly sought after in organic synthesis. nih.govresearchgate.net They serve as crucial intermediates in the production of a diverse range of commercially important products, including pharmaceuticals, dyes, pesticides, and polymers. nih.govingentaconnect.commdpi.com

The selective transformation of the nitro group and the halogen substituent is a key area of research. For instance, the reduction of the nitro group to an amine is a fundamental step in the synthesis of many biologically active molecules and functional materials. ingentaconnect.comccspublishing.org.cn Simultaneously, the halogen atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the construction of complex molecular architectures. The challenge often lies in achieving high selectivity, where one functional group reacts while the other remains intact. ccspublishing.org.cnacs.org

Scope and Academic Relevance of 1-Iodo-2-methyl-3-nitrobenzene as a Model Substrate

This compound serves as an excellent model substrate for studying the reactivity and synthetic potential of halogenated nitroaromatic compounds. Its structure, featuring an iodine atom, a methyl group, and a nitro group on a benzene (B151609) ring, presents multiple reactive sites. smolecule.com The presence of the sterically bulky iodine atom and the directing effects of the methyl and nitro groups influence the regioselectivity of further chemical modifications.

The academic relevance of this compound lies in its utility for exploring new synthetic methodologies. Researchers can investigate the selective reduction of the nitro group in the presence of the reactive C-I bond, or conversely, perform coupling reactions at the iodinated position without affecting the nitro group. These studies contribute to the broader understanding of chemoselectivity in organic synthesis and help in the development of more efficient and sustainable chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41252-98-6 |

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| IUPAC Name | This compound |

| Physical Form | Pale-yellow solid |

| Purity | 98% |

| Storage Temperature | Room temperature, sealed in dry, dark place |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.com

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (d, J = 7.7 Hz, 1 H), 7.36 - 7.31 (m, 1 H), 2.58 (s, 3 H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 145.2, 132.3, 128.6, 121.8, 110.0, 92.4, 29.7 |

| HRMS (MALDI-TOF) m/z | [M]⁺ Calcd for C₇H₆INO₂: 262.9443; Found: 262.9441 |

This data is based on a reported synthesis and characterization of 2-Iodo-1-methyl-3-nitrobenzene, which is the same molecule with a different numbering of the substituents. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-iodo-4-nitrobenzene |

| 2-Iodo-1-methyl-3-nitrobenzene |

| 4-iodoaniline |

| clofazimine |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKFJFOGUFJON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468219 | |

| Record name | 1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41252-98-6 | |

| Record name | 1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Iodo 2 Methyl 3 Nitrobenzene

Contemporary Approaches to Aromatic Iodination

The introduction of an iodine atom onto an aromatic ring, particularly one bearing deactivating and directing groups like 1-iodo-2-methyl-3-nitrobenzene, requires carefully controlled conditions. Aromatic iodination is a form of electrophilic aromatic substitution where an iodine atom is incorporated into an aromatic ring structure. fiveable.me

Contemporary methods for aromatic iodination often employ elemental iodine (I₂) in conjunction with a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). fiveable.me The catalyst's role is to activate the iodine, generating a more potent electrophilic species that can attack the aromatic ring. fiveable.memasterorganicchemistry.com An alternative approach involves using an oxidizing agent like nitric acid, hydrogen peroxide, or copper salts to oxidize iodine to a powerful electrophilic iodine cation (I+). wikipedia.orgjove.comlibretexts.org

N-Iodosuccinimide (NIS) has emerged as a versatile and efficient iodinating agent, especially for deactivated aromatic compounds. researchgate.netsioc-journal.cn Its reactivity can be significantly enhanced in the presence of strong acids like trifluoroacetic acid (TFA) or sulfuric acid, which generate a highly reactive electrophilic iodine complex in situ. organic-chemistry.orglookchem.com

Mechanistic Investigations of Regioselective Iodination

The regioselectivity of aromatic iodination is governed by the electronic effects of the substituents already present on the aromatic ring. fiveable.me In the case of synthesizing this compound, the starting material is typically 2-nitrotoluene (B74249). The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director.

The interplay of these directing effects dictates the position of iodination. For 2-nitrotoluene, the potential positions for electrophilic attack are C3, C4, C5, and C6. The directing influence of the methyl group favors substitution at C3 (ortho) and C5 (para), while the nitro group directs to C4 and C6 (meta). The formation of this compound indicates that iodination occurs at the C3 position, ortho to the methyl group and meta to the nitro group. This outcome is often influenced by the specific reaction conditions and the nature of the iodinating agent. For instance, studies on the iodination of o-nitrotoluene in strongly acidic media like sulfuric acid or trifluoromethanesulfonic acid have shown the formation of various mono- and di-iodinated isomers, with the product ratio deviating from statistical predictions. researchgate.net

Several reagents have been investigated to achieve high regioselectivity in the iodination of substituted aromatics. For example, N-iodosuccinimide (NIS) in combination with catalytic trifluoroacetic acid has been shown to be a mild and highly regioselective method for iodinating electron-rich aromatics. organic-chemistry.org For deactivated substrates like nitroaromatics, more potent systems such as NIS in trifluoromethanesulfonic acid or a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid are often necessary. wikipedia.org

Table 1: Regioselectivity in the Iodination of Aromatic Compounds

| Substrate | Reagent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|

| Phenol | NIS/PTSA | 4-Iodophenol | nih.gov |

| 3,5-Dichlorophenol | AgSbF₆/I₂ | 3,5-Dichloro-2-iodophenol | nih.govuky.edu |

| Aniline (B41778) | Ag₂SO₄/I₂ in ethanol | 4-Iodoaniline | uky.edu |

| 4-Nitroaniline (B120555) | FeCl₃/[BMIM]NTf₂/NIS | 2-Iodo-4-nitroaniline (B1222051) | acs.org |

| o-Nitrotoluene | N-I reagents in H₂SO₄ or CF₃SO₃H | Isomeric mono- and diiodo derivatives | researchgate.net |

Transition Metal-Catalyzed Iodination Strategies

Transition metal catalysis offers powerful tools for C-H functionalization, including aromatic iodination. rsc.orgamericanelements.com These methods can provide high efficiency and selectivity under milder conditions compared to traditional methods. Iron(III)-catalyzed iodination has proven effective for a range of aromatic compounds. For instance, using a catalyst generated in situ from iron(III) chloride and a triflimide-based ionic liquid allows for the activation of NIS and the efficient iodination of various arenes. organic-chemistry.org This system has been shown to be effective for deactivated substrates as well; for example, 4-nitroaniline can be selectively iodinated to give 2-iodo-4-nitroaniline in good yield. acs.org

Copper salts are also frequently employed, often acting as oxidants to generate the active iodine electrophile from I₂. jove.comlibretexts.org While direct copper-catalyzed iodination of 2-nitrotoluene is not extensively documented, copper catalysts are pivotal in the Sandmeyer reaction, a key alternative synthetic route. bohrium.comnih.gov

The utility of iodoarenes as intermediates in transition metal-catalyzed cross-coupling reactions further underscores the importance of efficient iodination methods. nih.govuky.edu

Precursor Design and Derivatization for Target Compound Synthesis

The synthesis of this compound can be approached from different starting materials, primarily through two strategic pathways: the direct iodination of a pre-functionalized benzene (B151609) ring or the construction of the molecule through derivatization of a precursor.

One common strategy involves the direct electrophilic iodination of 2-nitrotoluene. This requires an iodinating agent capable of overcoming the deactivating effect of the nitro group to achieve substitution at the desired position. Reagents such as N-iodosuccinimide (NIS) in strong acid have been used for similar deactivated substrates. researchgate.net

A widely used and versatile alternative is the Sandmeyer reaction. bohrium.comnih.gov This method begins with the diazotization of an aromatic amine, followed by the substitution of the diazonium group with iodine. For the synthesis of this compound, the precursor would be 2-methyl-3-nitroaniline (B147196). smolecule.com This amine is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form the corresponding diazonium salt. prepchem.comthieme-connect.de Subsequent treatment with a source of iodide, typically potassium iodide, yields the target compound. prepchem.comthieme-connect.de The Sandmeyer reaction is often facilitated by the presence of copper(I) salts, which catalyze the decomposition of the diazonium salt and the formation of the aryl-iodine bond. bohrium.com

Table 2: Synthetic Routes to this compound

| Synthetic Route | Precursor | Key Reagents | Description | Reference(s) |

|---|---|---|---|---|

| Direct Iodination | 2-Nitrotoluene | I₂, Oxidizing Agent (e.g., HNO₃) or NIS/Acid | Electrophilic aromatic substitution on the nitrotoluene ring. | smolecule.com |

| Sandmeyer Reaction | 2-Methyl-3-nitroaniline | 1. NaNO₂, H₂SO₄2. KI | Diazotization of the amine followed by displacement with iodide. | smolecule.comprepchem.comthieme-connect.de |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. imist.ma These principles can be applied to the synthesis of this compound to enhance its sustainability.

One key aspect is the use of greener solvents. Water is an ideal green solvent, and some iodination reactions have been successfully carried out in aqueous media. mdpi.comucl.ac.uk For instance, the use of hydrogen peroxide as an oxidant in the presence of an acid can be performed in water. mdpi.com Solvent-free reaction conditions represent another significant green approach. thieme-connect.dekashanu.ac.ir The Sandmeyer reaction for the synthesis of aryl iodides has been developed under solvent-free conditions at room temperature by grinding the reactants, which simplifies the procedure and reduces waste. thieme-connect.dekashanu.ac.ir

Catalysis is a cornerstone of green chemistry. msu.edu The use of catalysts, such as the iron(III) or copper catalysts mentioned previously, can lead to more efficient reactions with higher atom economy, reducing the amount of reagents needed and the byproducts formed. acs.org The development of reusable catalysts, such as nanosilica periodic acid for Sandmeyer reactions, further enhances the green credentials of a synthetic route. kashanu.ac.ir

Furthermore, exploring biocatalysis and mechanochemical synthesis offers novel avenues for greener chemical production. acs.org While specific applications to this compound are not yet widespread, these areas represent promising future directions for sustainable synthesis of this and other haloaromatic compounds.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 2-Nitrotoluene |

| 2-Iodotoluene |

| 2-Methyl-3-nitroaniline |

| Iodine |

| Iron(III) chloride |

| Aluminum chloride |

| Nitric acid |

| Hydrogen peroxide |

| N-Iodosuccinimide |

| Trifluoroacetic acid |

| Sulfuric acid |

| Potassium iodate |

| Phenol |

| 4-Iodophenol |

| 3,5-Dichlorophenol |

| 3,5-Dichloro-2-iodophenol |

| Aniline |

| 4-Iodoaniline |

| 4-Nitroaniline |

| 2-Iodo-4-nitroaniline |

| o-Nitrotoluene |

| m-Iodonitrobenzene |

| Nitrobenzene (B124822) |

| Sodium nitrite |

| Potassium iodide |

| Copper(I) bromide |

| Copper(I) chloride |

Cutting Edge Spectroscopic and Chromatographic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For 1-iodo-2-methyl-3-nitrobenzene, both ¹H and ¹³C NMR are instrumental. While specific spectral data for this compound is not widely published, predictions and comparisons with similar structures provide valuable insights. guidechem.combiosynth.com For instance, the ¹H NMR spectrum of the related compound 1-iodo-2-nitrobenzene (B31338) shows distinct signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro group and the iodine atom. chemicalbook.com Similarly, the ¹³C NMR spectrum of 1-iodo-2-nitrobenzene provides information on the carbon skeleton. chemicalbook.com Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be invaluable in definitively assigning all proton and carbon signals for this compound and confirming the connectivity of the substituents.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. The monoisotopic mass of this compound is calculated to be 262.94433 Da. nih.govepa.gov HRMS analysis provides an experimental mass that can be compared to this theoretical value to confirm the molecular formula, C₇H₆INO₂. uni.lubiosynth.com

Fragmentation analysis in mass spectrometry offers further structural information. In negative electrospray ionization, nitrobenzene (B124822) derivatives are known to undergo fragmentation, including the loss of a nitro group (NO). rsc.org The mass spectrum of 1-iodo-2-methylpropane, an alkyl iodide, shows a prominent peak for the [C₄H₉]⁺ ion, indicating the relative stability of the alkyl fragment over the iodine radical upon C-I bond cleavage. docbrown.info For this compound, one would expect to observe the molecular ion peak and fragment ions corresponding to the loss of the nitro group, the iodine atom, and potentially other characteristic fragments. Predicted collision cross-section (CCS) values for various adducts of this compound can also be calculated to aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 263.95162 | 142.7 |

| [M+Na]⁺ | 285.93356 | 144.3 |

| [M-H]⁻ | 261.93706 | 140.0 |

| [M+NH₄]⁺ | 280.97816 | 158.2 |

| [M+K]⁺ | 301.90750 | 144.8 |

| [M+H-H₂O]⁺ | 245.94160 | 138.0 |

| [M+HCOO]⁻ | 307.94254 | 163.4 |

| [M+CH₃COO]⁻ | 321.95819 | 180.8 |

| [M+Na-2H]⁻ | 283.91901 | 138.1 |

| [M]⁺ | 262.94379 | 139.1 |

| [M]⁻ | 262.94489 | 139.1 |

m/z: mass-to-charge ratio of the adduct. Predicted CCS values were calculated using CCSbase.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations), C-H stretching and bending vibrations of the aromatic ring and the methyl group, and C-I stretching vibrations. nih.govdocbrown.info The NIST WebBook provides IR spectral data for the related compound 1-iodo-3-nitrobenzene. nist.gov

Raman spectroscopy offers complementary information to IR spectroscopy. analyzeiq.com In a study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, both FT-IR and Raman spectra were used in conjunction with theoretical calculations to investigate its vibrational frequencies. cardiff.ac.uk A similar approach for this compound would provide a detailed understanding of its vibrational properties.

Chromatographic Methods for Reaction Monitoring and Product Purity Determination

Chromatographic techniques are essential for separating components of a mixture, monitoring the progress of chemical reactions, and assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. biosynth.comnih.gov The Kovats retention index, an experimental property, for this compound on a semi-standard non-polar column is reported as 1503.5. nih.gov GC-MS can be used to monitor the synthesis of this compound, identify byproducts, and quantify its purity. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and analysis of a wide range of compounds. sigmaaldrich.com For less volatile or thermally labile compounds, HPLC is often the method of choice. A reverse-phase HPLC method has been described for the analysis of the related compound 1-iodo-3-nitrobenzene, using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com Such a method could likely be adapted for the analysis of this compound to determine its purity, with typical purity levels for commercially available samples being greater than 98%. sigmaaldrich.com

Computational and Theoretical Chemistry Insights into 1 Iodo 2 Methyl 3 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

The electronic properties of substituted nitrobenzenes are significantly influenced by the nature and position of the substituents. beilstein-journals.org The interplay of the inductive and resonance effects of the iodo, methyl, and nitro groups in 1-iodo-2-methyl-3-nitrobenzene dictates its electronic landscape. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. rsc.org Conversely, the methyl group is an electron-donating group, activating the ring. The iodine atom exhibits a dual role, inductively withdrawing electrons but also capable of donating electron density through resonance.

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the combined electronic effects of the substituents are expected to modulate this gap.

Another important descriptor is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For nitroaromatic compounds, the area around the nitro group is expected to be highly electron-deficient. acs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. globalresearchonline.net |

Note: The values in this table are illustrative and based on trends observed for similar substituted nitrobenzenes. Specific values would require dedicated DFT calculations.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for a given chemical transformation. For this compound, this can involve studying the mechanisms of reactions such as nucleophilic aromatic substitution (SNA), electrophilic aromatic substitution, and reduction of the nitro group. smolecule.com

In nucleophilic aromatic substitution reactions, a nucleophile replaces a leaving group on the aromatic ring. The iodine atom in this compound can act as a leaving group. Computational studies on similar halonitroarenes have shown that these reactions can proceed through a two-step mechanism involving a high-energy intermediate known as a Meisenheimer complex, or through a concerted mechanism. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group is crucial for stabilizing the negatively charged intermediate, thereby facilitating the reaction. DFT calculations can be employed to determine the activation barriers and reaction energies for different possible pathways, thus predicting the most likely mechanism. beilstein-journals.org The methyl group's electron-donating nature might slightly disfavor the formation of the negatively charged intermediate compared to an unsubstituted iodonitrobenzene.

For electrophilic aromatic substitution, computational modeling can predict the most likely site of attack on the benzene (B151609) ring. The directing effects of the existing substituents play a key role. The strong meta-directing effect of the nitro group and the ortho-, para-directing effects of the methyl and iodo groups create a complex regioselectivity profile that can be unraveled through the calculation of intermediate stabilities.

Prediction of Reactivity and Selectivity Profiles

DFT-based reactivity descriptors can provide a quantitative measure of the reactivity and selectivity of different sites within a molecule. These reactivity indices are derived from the conceptual DFT framework and are useful for predicting how a molecule will interact with other reagents. acs.orgresearchgate.net

For this compound, key reactivity indices include:

Fukui Functions: These indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They can be used to identify the most likely sites for nucleophilic and electrophilic attack.

Local Softness and Hardness: These concepts, rooted in the Hard and Soft Acids and Bases (HSAB) principle, help in predicting the interaction between different types of reactants. aip.org

Electrophilicity and Nucleophilicity Indices: These provide a global measure of a molecule's ability to act as an electrophile or a nucleophile. mdpi.com

By calculating these indices for each atom in the this compound molecule, a detailed reactivity map can be constructed. This would likely show that the carbon atoms ortho and para to the nitro group are the most electrophilic and thus most susceptible to nucleophilic attack. Conversely, the positions most activated by the methyl group would be predicted as the most nucleophilic.

Table 2: Predicted Reactivity Indices for this compound (Illustrative)

| Atomic Site | Predicted Fukui Index (for nucleophilic attack) | Predicted Fukui Index (for electrophilic attack) | Predicted Reactivity |

| C4 | High | Low | Prone to nucleophilic attack |

| C6 | High | Low | Prone to nucleophilic attack |

| C5 | Low | High | Prone to electrophilic attack |

Note: The values in this table are illustrative and represent expected trends based on the substituent effects. Precise values would necessitate specific DFT calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact with each other and with their environment over time. For this compound, MD simulations can offer insights into its behavior in different solvents and its potential to form aggregates or interact with other molecules. acs.orghu-berlin.de

The presence of the polar nitro group and the polarizable iodine atom suggests that this compound can participate in several types of intermolecular interactions:

Dipole-dipole interactions: Due to its significant dipole moment, molecules of this compound will align to maximize attractive electrostatic interactions.

π-π stacking: The aromatic ring can engage in stacking interactions with other aromatic systems. The electron-deficient nature of the ring, due to the nitro group, would favor interactions with electron-rich aromatic compounds.

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on neighboring molecules.

Hydrogen bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors, interacting with protic solvents or other molecules containing O-H or N-H bonds.

MD simulations can be used to calculate properties such as the radial distribution function, which provides information about the local ordering of molecules in a liquid, and the potential of mean force, which can quantify the strength of interaction between two molecules as a function of their separation and orientation. These simulations are particularly valuable for understanding how the molecule would behave in a biological context, for instance, in its interaction with proteins or membranes. rsc.org

Strategic Applications in Contemporary Organic Synthesis

Precursor in the Synthesis of Biologically Active Scaffolds

The distinct functional groups of 1-iodo-2-methyl-3-nitrobenzene make it an ideal starting material for the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, while the iodine atom is susceptible to a wide array of cross-coupling and substitution reactions, enabling the introduction of molecular diversity.

This compound serves as a key intermediate in the development of novel pharmaceutical agents. smolecule.comchemimpex.com Its structure is a foundational component for synthesizing more complex molecules intended to interact with specific biological targets. chemimpex.com

A notable application is in the synthesis of indole-based natural products. For instance, the total synthesis of Indiacen B, a myxobacterial natural product with antimicrobial properties, commences with the conversion of 2-methyl-3-nitroaniline (B147196) to this compound. rsc.orgresearchgate.netbeilstein-journals.org This intermediate is then cyclized to form 4-iodoindole, a crucial precursor to the final natural product. rsc.orgresearchgate.net

The compound is also integral to creating scaffolds for neuropharmacological research. It has been used in synthetic routes toward quinoline-2-carboxamides, which are high-affinity agents for the translocator protein (TSPO), a significant target for imaging neuroinflammation in conditions like brain cancer and neurodegenerative diseases. rsc.org Furthermore, its derivatives are employed in the synthesis of potential radioligands designed for imaging the serotonin (B10506) transporter (SERT), which plays a crucial role in psychiatric disorders. buu.ac.th A patent has also described the use of a derivative, 5-bromo-1-iodo-2-methyl-3-nitrobenzene, in preparing precursors for labeled imaging agents. google.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from this compound

| Precursor | Key Intermediate | Final Scaffold/Target | Biological Relevance |

|---|---|---|---|

| This compound | 4-Iodoindole | Indiacen B | Antimicrobial rsc.orgresearchgate.net |

| Related Nitro-Aryl Precursors | 4-Phenylquinoline | Quinoline-2-carboxamide | TSPO Imaging Agent rsc.org |

In the field of agrochemicals, this compound and its isomers are valuable intermediates. smolecule.comchemimpex.com The compound itself has been identified as a plant growth inhibitor and is utilized as a herbicide to control the proliferation of weeds and grasses. biosynth.com Its mode of action involves inhibiting enzymes crucial for formylation and acylation, thereby disrupting protein formation necessary for cell division and plant development. biosynth.com

Building Block for Advanced Heterocyclic Systems (e.g., Indoles, Isocoumarins, Carbazoles)

The reactivity of this compound makes it a cornerstone for synthesizing a variety of advanced heterocyclic systems, which are prevalent in pharmaceuticals and natural products.

Indoles: The Leimgruber-Batcho indole (B1671886) synthesis is a powerful method that utilizes this compound to produce substituted indoles. A key example is its conversion to 4-iodoindole, an essential building block for further functionalization. rsc.orgresearchgate.netbeilstein-journals.org This reaction highlights the utility of the ortho-methyl and nitro groups in facilitating the cyclization to form the indole core.

Isocoumarins: While direct synthesis from this compound is less documented, the synthesis of isocoumarins from the closely related 2-iodo-3-nitrobenzoic acid provides significant insight. nus.edu.sg In these reactions, the ortho-nitro group plays a critical directing role, favoring a 6-endo-dig cyclization pathway during metal-catalyzed reactions with alkynes. nus.edu.sg This regioselectivity is crucial for constructing the isocoumarin (B1212949) skeleton. Palladium-catalyzed methods are also prominent, coupling ortho-halobenzoates with ketones or terminal alkynes to yield a diverse range of isocoumarin derivatives. organic-chemistry.orgacs.orgresearchgate.net

Carbazoles: The synthesis of carbazoles often relies on the intramolecular cyclization of 2-nitrobiphenyl (B167123) precursors. wvu.edu A common strategy involves a Suzuki or Stille coupling of an ortho-halo-nitrobenzene, such as 1-iodo-2-nitrobenzene (B31338), with a corresponding boronic acid or stannane (B1208499) to form the necessary biphenyl (B1667301) intermediate. wvu.eduajrconline.org This intermediate then undergoes a reductive cyclization, often promoted by reagents like triethyl phosphite (B83602) or palladium catalysts, to yield the carbazole (B46965) framework. ajrconline.org This established methodology suggests a clear synthetic pathway from this compound to substituted carbazoles.

Table 2: Synthesis of Heterocyclic Systems

| Target Heterocycle | Synthetic Strategy | Key Precursor(s) | Catalyst/Reagent |

|---|---|---|---|

| Indole | Leimgruber-Batcho Synthesis | This compound | DMFDMA, TiCl₃ rsc.orgresearchgate.net |

| Isocoumarin | Castro-Stephens Coupling / Cyclization | 2-Iodo-3-nitrobenzoic acid, Arylalkyne | Copper(I) nus.edu.sg |

| Carbazole | Suzuki Coupling & Reductive Cyclization | 1-Iodo-2-nitrobenzene, Phenylboronic acid | Pd(PPh₃)₄, P(OEt)₃ ajrconline.org |

Role in the Development of Functional Organic Materials (e.g., Polymers, Organic Semiconductors, Dyes)

The electronic properties inherent in nitroaromatic compounds make this compound a candidate for applications in materials science. smolecule.com It is recognized as a building block for novel materials possessing specific electronic characteristics, with potential use in the fabrication of organic semiconductors. chemimpex.com The presence of the iodo- and nitro- groups allows for its incorporation into larger conjugated systems or polymers through various coupling chemistries, tuning the electronic and optical properties of the resulting materials.

Application in Radiolabeling and Tracers for Advanced Imaging Research

The iodine atom in this compound makes it an attractive substrate for radiolabeling studies. The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) can convert a biologically active molecule into a tracer for advanced imaging techniques like Single Photon Emission Computed Tomography (SPECT). buu.ac.th The presence of iodine in the molecular structure is a key feature for developing such imaging agents. ontosight.ai Research has demonstrated the development of a one-pot diazotization-iodination process starting from nitroaryl compounds, which are reduced to the corresponding anilines, as a general strategy for creating complex, iodinated molecules for medical imaging. rsc.org This highlights the value of the nitro-iodoarene motif present in this compound for applications in nuclear medicine and diagnostic research.

Environmental Behavior and Transformation Research of Nitroaromatic Compounds

Photoreduction and Bioremediation Studies of Iodo-Nitrobenzenes

Photoreduction and bioremediation are key processes governing the transformation of iodo-nitrobenzenes in the environment.

Photoreduction:

The photochemical degradation of nitroaromatic compounds is an important transformation pathway in aquatic environments. gdut.edu.cn Studies have shown that the presence of a halogen substituent, such as iodine, can influence the photodegradation process. For instance, research on the photodegradation of flutamide (B1673489) and halogen derivatives of nitrobenzotrifluoride indicated that halogen substitution at the para position can increase the triplet state yield, enhancing the rate of photoelimination of the nitro group. acs.org

In a study on the photocatalytic reduction of various nitroaromatic compounds, including 1-iodo-4-nitrobenzene, tailored anatase TiO2 crystals were used. uj.edu.pl The efficiency of the reduction was found to be dependent on the exposed crystal facets of the TiO2 photocatalyst. uj.edu.pl Another study demonstrated the fast and selective reduction of nitroarenes, including 4-iodo-nitrobenzoate, using a copper-iron-sulfide (CuFeS2) nanocatalyst under visible light. nih.gov The reduction of m-iodo-nitrobenzene has also been studied using electrochemical methods, revealing an ECE (electron transfer-chemical reaction-electron transfer) mechanism for its reduction. researchgate.net

Bioremediation:

Bioremediation offers a promising approach for the cleanup of sites contaminated with nitroaromatic compounds. cswab.orgmagtech.com.cnnih.gov Microorganisms have evolved diverse pathways to degrade these compounds, often using them as sources of carbon, nitrogen, and energy. nih.govasm.org The biodegradation of nitroaromatic compounds can proceed through either oxidative or reductive pathways. magtech.com.cnnih.gov

Fungi, in particular, have shown potential for the degradation of halogenated nitroaromatic compounds. For example, the fungus Caldariomyces fumago has been shown to effectively degrade chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com While specific studies on the bioremediation of 1-Iodo-2-methyl-3-nitrobenzene are limited, the principles of microbial degradation of halogenated nitroaromatics suggest that similar pathways could be involved. The initial step in the biodegradation of many nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.govscirp.org

A treatability study for nitrobenzene (B124822), aniline (B41778), and diphenylamine (B1679370) in soil at a former explosives manufacturing facility found that nitrobenzene could be readily degraded under moderate concentrations. battelle.org Another study on nitrobenzene-polluted sediments showed that bioaugmentation with Pseudomonas putida significantly enhanced the degradation of nitrobenzene. nih.gov

Fate and Transport Mechanisms in Environmental Systems

The fate and transport of iodo-nitrobenzenes in the environment are governed by a combination of physical, chemical, and biological processes.

Sorption and Mobility:

The sorption of organic compounds to soil and sediment particles is a critical factor controlling their mobility in the environment. nih.govfrontiersin.org For nitroaromatic compounds, sorption is influenced by factors such as the organic carbon content of the soil and the chemical properties of the compound itself. frontiersin.org The presence of the iodine atom in iodo-nitrobenzenes can affect their sorption behavior.

Studies on the sorption of nitrobenzene have shown that it can be influenced by the redox state of minerals in the soil, such as iron in smectite clays. epa.gov The sorption of ionizable organic compounds, a category that can include transformation products of iodo-nitrobenzenes, is particularly complex due to electrostatic interactions with soil particles. nih.gov The mobility of these compounds in the subsurface is a key consideration for assessing the risk of groundwater contamination. nerc.ac.uk

Transformation and Persistence:

Iodo-nitrobenzenes can undergo various transformation reactions in the environment, leading to the formation of other compounds. Photochemical reactions, as discussed earlier, are a significant pathway. nih.govacs.orgscielo.org.mx The persistence of these compounds is a concern, as many nitroaromatics are resistant to degradation. researchgate.net The low water solubility of some iodo-nitrobenzenes suggests they are not likely to be highly mobile in the environment. fishersci.com

Research on the environmental fate of iodine at the Hanford Site has provided insights into the behavior of iodine species in the subsurface, including their transport and potential for transformation into organo-iodine compounds. pnnl.gov

Advanced Analytical Techniques for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of iodo-nitrobenzenes and their degradation products in environmental samples. cdc.govsccwrp.org

Chromatographic Methods:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of nitroaromatic compounds. cdc.govresearchgate.net For GC analysis, various detectors can be employed, including flame ionization detection (FID), electron capture detection (ECD), and mass spectrometry (MS). cdc.govuw.edu.pl HPLC methods commonly use ultraviolet (UV) detection. cdc.gov The choice of analytical method often depends on the specific compound, the sample matrix, and the required sensitivity. For instance, a reverse-phase HPLC method has been described for the analysis of 1-iodo-3-nitrobenzene. sielc.com

Electrochemical Sensors:

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of nitroaromatic compounds. rsc.orgnih.govmdpi.com A study reported the development of a highly sensitive electrochemical sensor for nitrobenzene based on single-atom niobium-doped boron-carbon-nitrogen nanotubes. rsc.orgnih.gov This sensor demonstrated a low detection limit and good anti-interference ability, even in the presence of other compounds like 1-bromo-4-nitrobenzene (B128438) and 1-iodo-4-nitrobenzene. rsc.org

Sample Preparation:

Effective sample preparation is crucial for the accurate analysis of environmental samples, which are often complex matrices. cdc.gov Techniques such as solid-phase extraction are often used to preconcentrate analytes and remove interfering substances before instrumental analysis. uw.edu.pl

Interactive Data Table: Analytical Methods for Nitroaromatic Compounds

| Analytical Technique | Compound(s) | Detector(s) | Key Findings | Reference(s) |

| Gas Chromatography (GC) | Nitrobenzene, Aniline | Flame Ionization (FID), Electron Capture (ECD) | Capillary columns provide better peak shape for polar compounds like aniline. | uw.edu.pl |

| High-Performance Liquid Chromatography (HPLC) | 1-Iodo-3-nitrobenzene | UV, Mass Spectrometry (MS) | A simple reverse-phase method is suitable for analysis. | sielc.com |

| GC-Mass Spectrometry (GC-MS) | Nitrobenzene impurities in pharmaceuticals | Mass Spectrometry (MS) | Provides high separation efficiency and sensitive detection for trace analysis. | researchgate.net |

| Electrochemical Sensor | Nitrobenzene | - | A sensor based on single-atom niobium-doped BCN nanotubes showed high sensitivity and selectivity. | rsc.orgnih.gov |

| Cyclic & Differential Pulse Voltammetry | Nitrobenzene | - | Capable of detecting low mg/L concentrations in beverages. | cdc.gov |

Future Research Directions and Unexplored Avenues for 1 Iodo 2 Methyl 3 Nitrobenzene

Development of Novel Catalytic Systems for Sustainable Transformations

The pursuit of green chemistry necessitates the development of highly efficient and sustainable catalytic systems. For transformations involving 1-iodo-2-methyl-3-nitrobenzene, future research is poised to move beyond traditional methods toward more environmentally benign and reusable catalysts.

A key area of investigation is the selective reduction of the nitro group. While methods exist for the hydrogenation of nitroarenes, developing long-term, stable heterogeneous catalysts remains a challenge. researchgate.net Research could focus on creating novel ruthenium-based nanoparticle catalysts, potentially promoted with transition metals like tin, cobalt, or iron, supported on materials such as alumina. researchgate.net The goal would be to achieve high yields of the corresponding aniline (B41778), 2-iodo-6-methylaniline, under continuous flow conditions, which are highly desirable for industrial applications. researchgate.net Another promising avenue is the use of copper oxide (CuO) nanoparticles as a heterogeneous catalyst for C-C bond-forming reactions, which can be easily recovered and reused for multiple cycles with minimal loss of activity. beilstein-journals.org

The development of Pd(II)-catalyzed C–H iodination reactions using aryl iodides as mild iodinating reagents presents another innovative direction. chinesechemsoc.org Future work could explore using this compound itself as a reagent in such systems, potentially leading to mechanistically unique halogenation pathways. chinesechemsoc.org

| Catalytic System | Reaction Type | Potential Sustainability Advantage | Key Research Goal |

| Promoted Ru/Al₂O₃ Nanoparticles | Selective Nitro Group Hydrogenation | High atom economy, potential for continuous flow processes, catalyst reusability. researchgate.net | Achieve high selectivity and long-term catalyst stability for the synthesis of 2-iodo-6-methylaniline. researchgate.net |

| CuO-Nanoparticles | C-Arylation / C-C Coupling | Use of an inexpensive and earth-abundant metal, catalyst recyclability. beilstein-journals.org | Optimize reaction conditions for coupling this compound with various nucleophiles. |

| Ligand-Modified Pd(II) Catalysts | C-H Functionalization / Iodination | Direct functionalization of C-H bonds avoids pre-functionalized substrates, improving step economy. chinesechemsoc.org | Explore the role of this compound as a potential iodinating agent in a formal metathesis reaction. chinesechemsoc.org |

| Copper/Ligand Systems | Multicomponent Reactions | High atom economy, minimization of waste by combining multiple steps into one pot. rsc.org | Design a one-pot synthesis of complex heterocycles using this compound as a key building block. |

Expansion of Synthetic Utility through Unconventional Reaction Modes

Beyond its use in conventional cross-coupling reactions, this compound is a candidate for exploration in unconventional reaction modes that can unlock new synthetic pathways.

One such avenue involves harnessing single-electron transfer (SET) processes. Research has shown that related nitroarenes can undergo SET from a suitable donor, leading to the generation of a radical anion. nih.gov This intermediate can follow pathways other than simple substitution. For instance, instead of an expected arylation product, a tandem reaction could lead to the formation of novel heterocyclic structures like 2,5-dihydro-1,2,4-oxadiazoles. nih.gov Investigating the reactivity of this compound under similar conditions could reveal unique chemoselectivity between the nitro group and the iodo substituent. nih.gov

Multicomponent reactions (MCRs) offer another frontier for expanding the compound's utility. rsc.org Systems using copper catalysts have been effective in synthesizing 2-arylbenzothiazoles from 2-iodoanilines, benzyl (B1604629) amines, and sulfur. rsc.org Adapting this methodology to use the aniline derived from this compound could provide a direct, atom-economical route to highly substituted benzothiazole (B30560) scaffolds. rsc.org Furthermore, Pd(0)-catalyzed coupling followed by a reductive cyclization has been used to create complex fused ring systems like β-carbolines from 1-iodo-2-nitrobenzene (B31338), a strategy directly applicable to the title compound. acs.org

| Reaction Mode | Description | Potential Synthetic Output | Example Precedent |

| Single-Electron Transfer (SET) | Reaction initiated by the transfer of an electron to the nitroarene, forming a radical anion intermediate. nih.gov | Novel heterocyclic systems (e.g., oxadiazoles) via unexpected reaction cascades. nih.gov | Reaction of 3-iodo nitrobenzene (B124822) with 2-azaallyl anions. nih.gov |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product with high atom economy. rsc.org | Highly substituted benzothiazoles and other complex heterocycles. | Copper-catalyzed synthesis of 2-arylbenzothiazoles from 2-iodoanilines. rsc.org |

| Reductive Cyclization | An initial coupling reaction at the iodo position followed by reduction of the nitro group and intramolecular cyclization. acs.org | Fused polycyclic aromatic systems such as substituted β-carbolines. | Pd(0)-catalyzed coupling of indole (B1671886) with 1-iodo-2-nitrobenzene. acs.org |

| C-H Activation/Metathesis | Using the C-I bond of the compound to functionalize an unactivated C-H bond on another molecule. chinesechemsoc.org | Direct and regioselective iodination of arenes and heteroarenes. | Pd(II)-catalyzed C-H iodination using 2-nitrophenyl iodides. chinesechemsoc.org |

Exploration of Materials Science Applications beyond Current Scope

While substituted nitroaromatics are known intermediates, the specific combination of iodo, methyl, and nitro groups in this compound makes it a compelling building block for advanced materials. chemimpex.com

Future research could focus on its use as a monomer or functional additive in the creation of specialty polymers. chemimpex.com The presence of the iodine atom, known to increase the refractive index of materials, suggests its potential for incorporation into high-refractive-index polymers for optical applications. The nitro group provides a handle for further functionalization; its reduction to an amine group would create a reactive site for polymerization or for grafting onto other polymer backbones. This amine could also serve as a curing agent for epoxy resins, with the bulky iodo-methyl-phenyl structure potentially imparting enhanced thermal stability and durability.

Furthermore, the electronic properties of the nitro group suggest applications in organic electronics. By incorporating this molecule into a conjugated polymer backbone, it may be possible to create new materials for use in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The nitro group's electron-withdrawing nature can be used to tune the electronic energy levels of the material.

| Potential Application Area | Role of this compound | Target Property | Rationale |

| Optical Polymers | Monomer or Additive | High Refractive Index | The high atomic weight of iodine increases material density and refractive index. |

| Advanced Coatings | Precursor to Curing Agents | Enhanced Durability, Thermal Stability | Reduction of the nitro group to an amine provides a reactive site for cross-linking in epoxy or polyurethane systems. chemimpex.com |

| Organic Electronics | Functional Monomer | Tunable Electronic Energy Levels | The electron-withdrawing nitro group can modify the HOMO/LUMO levels of conjugated polymers for use in sensors or photovoltaics. |

| Specialty Ligands | Precursor for Ligand Synthesis | Formation of Novel Metal-Organic Frameworks (MOFs) or Polymerization Catalysts | The ring-opening of derivative oxadiazoles (B1248032) can yield N-benzoylbenzamidinate products, which are useful ligands. nih.gov |

Deepening Mechanistic Understanding via Advanced Physical Organic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The unique electronic and steric environment of this compound provides a rich substrate for mechanistic investigation using advanced physical organic techniques.

Future studies should employ kinetic analysis to probe the mechanisms of catalytic reactions involving this compound. For example, in copper- or palladium-catalyzed coupling reactions, determining the reaction order with respect to the substrate, catalyst, and other reagents can help elucidate the rate-determining step, which could be oxidative addition or reductive elimination. beilstein-journals.org

The Hammett equation and related linear free-energy relationships (LFERs) offer a powerful tool for quantifying the electronic effects of the substituents. wikipedia.org By synthesizing a series of related compounds (e.g., varying the para-substituent) and measuring their reaction rates, a Hammett plot (log(k/k₀) vs. σ) can be constructed. The resulting reaction constant (ρ) provides insight into the charge development in the transition state of the rate-determining step. wikipedia.org

Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of intermediates and transition states, and visualize molecular orbitals. This can help rationalize observed selectivity, such as in the competition between arylation and oxadiazole formation. nih.gov Isotopic labeling studies, for example, using deuterium, can trace the origin of specific atoms in the final product, providing definitive evidence for proposed mechanisms, such as identifying the source of hydrogen atoms in a reaction. rsc.org

| Technique | Objective | Specific Insight to be Gained |

| Kinetic Studies | Determine reaction rate laws and activation parameters. | Identify the rate-determining step in catalytic cycles; differentiate between proposed mechanisms. beilstein-journals.org |

| Hammett Analysis (LFERs) | Quantify the influence of electronic substituent effects on reaction rates. wikipedia.org | Determine the magnitude and sign of charge buildup in the transition state, supporting or refuting proposed mechanisms. wikipedia.org |

| Computational Modeling (DFT) | Calculate energies of reactants, intermediates, and transition states. | Visualize reaction pathways, rationalize regioselectivity and stereoselectivity, and predict the feasibility of unexplored reactions. |

| Isotopic Labeling | Trace the path of atoms from reactants to products. | Unambiguously determine bond-forming and bond-breaking steps, as in identifying the source of protons in a cyclization. rsc.org |

| Competition Experiments | Determine the relative reactivity of different functional groups or substrates. | Elucidate chemoselectivity and probe for common intermediates in competing reaction pathways. nih.gov |

Q & A

What spectroscopic techniques are recommended for characterizing 1-Iodo-2-methyl-3-nitrobenzene, and what key spectral features should researchers anticipate?

Answer:

Proton nuclear magnetic resonance (¹H NMR) is critical for structural confirmation. For this compound, the ¹H NMR spectrum in CDCl₃ at 500 MHz reveals distinct signals:

-

Aromatic protons exhibit splitting patterns dependent on substituent positions. For example, the methyl group (2-methyl) typically resonates as a singlet near δ 2.5–2.7 ppm due to lack of neighboring protons.

-

Nitro and iodo groups deshield adjacent protons, causing downfield shifts. Compare with reported data (e.g., δ 8.1–8.3 ppm for aromatic protons adjacent to nitro and iodine) .

-

Table 1: Expected ¹H NMR Shifts (CDCl₃):

Proton Position Chemical Shift (δ, ppm) Multiplicity Methyl (C2) 2.5–2.7 Singlet Aromatic (C4/C6) 7.5–8.3 Doublet/Multiplet

Complement with IR spectroscopy to confirm nitro (C-NO₂ stretch ~1520 cm⁻¹) and C-I bonds (500–600 cm⁻¹). Mass spectrometry (MS) can validate molecular weight (MW 277.02 g/mol) via molecular ion peaks .

How can researchers design a synthesis route for this compound, considering regioselectivity and functional group compatibility?

Answer:

A regioselective synthesis can be achieved via direct iodination or sequential functionalization :

Nitration followed by iodination :

- Start with 2-methylnitrobenzene. Introduce iodine via electrophilic substitution using I₂/HNO₃ or KI/H₂SO₄, leveraging the nitro group’s meta-directing effect to position iodine at C3 .

Iodination followed by nitration :

- Begin with 2-methylbenzene derivatives. Protect reactive sites (e.g., methyl group) to avoid over-iodination. Use nitration conditions (HNO₃/H₂SO₄) to introduce nitro at C3.

Key considerations :

- Monitor reaction temperature to prevent byproducts (e.g., diiodination or over-nitration).

- Validate regiochemistry via NOESY or X-ray crystallography if intermediates crystallize .

What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in amber glass containers at 2–8°C to minimize light-induced degradation.

- Waste disposal : Segregate halogenated nitroaromatic waste and consult institutional guidelines for hazardous chemical disposal.

- Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent contamination .

How can computational chemistry tools aid in predicting the reactivity or spectroscopic properties of this compound?

Answer:

-

Reactivity prediction : Use density functional theory (DFT) to model electrophilic substitution pathways. Databases like REAXYS or PISTACHIO provide historical reaction data to optimize conditions (e.g., solvent choice, catalyst) .

-

Spectroscopic simulations : Software such as Gaussian or ACD/Labs can predict NMR chemical shifts and IR stretches. Compare computed spectra with experimental data to validate structural assignments .

-

Table 2 : DFT-Computed vs. Experimental NMR Shifts:

Proton Position DFT (δ, ppm) Experimental (δ, ppm) Methyl (C2) 2.6 2.5–2.7 Aromatic (C4) 8.2 8.1–8.3

What strategies are effective for resolving contradictions in experimental data (e.g., unexpected byproducts, spectral anomalies) during synthesis or analysis?

Answer:

- Byproduct identification : Use high-resolution mass spectrometry (HRMS) or GC-MS to detect impurities. Cross-reference with reaction mechanisms (e.g., diiodination due to excess I₂).

- Spectral anomalies : Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆ shifts) or paramagnetic impurities in NMR. For crystallography, refine data with SHELXL to resolve structural ambiguities .

- Statistical validation : Apply chi-squared tests to assess crystallographic data quality or ANOVA for replicate experiments .

What are the challenges in crystallizing this compound, and how can programs like SHELX assist in structural determination?

Answer:

-

Crystallization challenges : The compound’s low solubility in polar solvents and heavy atom (iodine) effects may hinder crystal growth. Optimize by slow evaporation in toluene/hexane mixtures.

-

Structural refinement : SHELXL refines heavy-atom positions using high-resolution data. Key steps:

- Index diffraction data with SHELXS for space group determination.

- Apply TWIN commands if twinning is detected (common with nitro groups).

- Validate thermal parameters (ADPs) to ensure iodine positioning accuracy .

Table 3 : Example Crystallographic Data (Hypothetical):

Parameter Value Space group P2₁/c R-factor <5% I···O interactions 3.2 Å (critical for packing)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.